An In-depth Technical Guide to 2,3,5-Trimethacarb-d3
An In-depth Technical Guide to 2,3,5-Trimethacarb-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,5-Trimethacarb-d3, a deuterated isotopologue of the carbamate (B1207046) insecticide 2,3,5-Trimethacarb. The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry, particularly in complex matrices encountered in environmental monitoring and drug metabolism studies. This document details its chemical and physical properties, outlines a plausible synthetic pathway, provides a representative analytical methodology, and discusses the toxicological mechanism of its non-deuterated analogue, including its role as an acetylcholinesterase inhibitor.
Introduction
2,3,5-Trimethacarb-d3 is the deuterium-labeled form of 2,3,5-Trimethacarb, a synthetic carbamate ester.[1] The unlabeled compound is a known insecticide that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] The incorporation of deuterium (B1214612) atoms into the molecule renders it distinguishable by mass spectrometry from its endogenous or unlabeled counterpart, while maintaining nearly identical chemical and physical properties. This makes 2,3,5-Trimethacarb-d3 an ideal internal standard for analytical applications, as it can be used to correct for variations in sample preparation, chromatography, and instrument response, thereby enhancing the accuracy and precision of quantitative measurements.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2,3,5-Trimethacarb-d3 is presented in Table 1. This data has been compiled from various chemical databases and supplier information.
Table 1: Chemical and Physical Properties of 2,3,5-Trimethacarb-d3
| Property | Value | Source(s) |
| IUPAC Name | (2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate | [3] |
| Molecular Formula | C₁₁H₁₂D₃NO₂ | [4] |
| Molecular Weight | 196.26 g/mol | [4] |
| Exact Mass | 196.129108959 Da | [3] |
| CAS Number (unlabeled) | 2655-15-4 | [4] |
| Appearance | Solid (based on unlabeled compound) | [2] |
| Solubility | Soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724). | General knowledge |
| XLogP3 | 2.5 | [3] |
Synthesis of 2,3,5-Trimethacarb-d3
Proposed Synthetic Pathway:
The synthesis can be envisioned in two main steps:
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Preparation of Deuterated Methyl Isocyanate (CD₃NCO): This can be achieved through various methods, such as the reaction of deuterated methylamine (B109427) (CD₃NH₂) with phosgene (B1210022) or a phosgene equivalent. Deuterated methylamine can be synthesized from deuterated methanol.[4]
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Carbamoylation of 2,3,5-Trimethylphenol (B45783): The deuterated methyl isocyanate is then reacted with 2,3,5-trimethylphenol in the presence of a suitable base or catalyst to yield 2,3,5-Trimethacarb-d3.
Analytical Methodology
2,3,5-Trimethacarb-d3 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 2,3,5-Trimethacarb and other carbamate pesticides. Below is a representative experimental protocol for such an analysis.
4.1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis in food and environmental matrices.
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Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).
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Extraction:
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Spike the sample with a known concentration of 2,3,5-Trimethacarb-d3 internal standard solution.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
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Shake vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
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-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
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Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄).
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Vortex for 30 seconds.
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Centrifuge at high speed for 5 minutes.
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Final Extract:
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Take an aliquot of the cleaned extract and dilute with an appropriate solvent for LC-MS/MS analysis.
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4.2. LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.
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Flow Rate: 0.2-0.5 mL/min.
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Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
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Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for carbamates.
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Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of the analyte and its deuterated internal standard and monitoring specific product ions after collision-induced dissociation.
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Table 2: Representative LC-MS/MS Parameters for 2,3,5-Trimethacarb and 2,3,5-Trimethacarb-d3
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 2,3,5-Trimethacarb | 194.1 | 137.1 | 109.1 |
| 2,3,5-Trimethacarb-d3 | 197.1 | 137.1 | 112.1 |
Mechanism of Action and Toxicology
The toxicological properties of 2,3,5-Trimethacarb-d3 are expected to be very similar to its unlabeled counterpart. 2,3,5-Trimethacarb is an inhibitor of the enzyme acetylcholinesterase (AChE).[2]
5.1. Acetylcholinesterase Inhibition
AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions. By inhibiting AChE, 2,3,5-Trimethacarb causes an accumulation of ACh, leading to overstimulation of cholinergic receptors and subsequent disruption of nerve function. This can result in a range of toxic effects, from mild symptoms like nausea and dizziness to severe outcomes including respiratory failure and death.
The inhibition of AChE by carbamates is a reversible process involving the carbamoylation of a serine residue in the active site of the enzyme.
5.2. Metabolism
The metabolism of carbamates in humans and other organisms is a complex process involving multiple enzymatic pathways. The primary routes of metabolism for carbamates like 2,3,5-Trimethacarb include:
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Hydrolysis: Cleavage of the carbamate ester bond, releasing the corresponding phenol and methylcarbamic acid, which can further decompose to methylamine and carbon dioxide.
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Oxidation: Hydroxylation of the aromatic ring or the N-methyl group, primarily mediated by cytochrome P450 enzymes.[5]
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Conjugation: The hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate (B86663) to form more water-soluble compounds that are readily excreted.[2]
The use of 2,3,5-Trimethacarb-d3 can be valuable in metabolic studies to differentiate between administered compound and its metabolites from any endogenous or environmental exposure to the unlabeled form.
Conclusion
2,3,5-Trimethacarb-d3 is a critical analytical tool for researchers in environmental science, toxicology, and drug development. Its near-identical properties to the parent compound, combined with its distinct mass, make it the gold standard for use as an internal standard in quantitative mass spectrometric assays. A thorough understanding of its properties, synthesis, and the mechanism of action of its unlabeled analogue is essential for its effective application in scientific research. This guide provides a foundational resource for professionals working with this important labeled compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3,5-Trimethylphenyl Methylcarbamate | C11H15NO2 | CID 25550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF DEUTERIUM LABELLED METHYL CHLOROFORMATE | Tumanov | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 4. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
